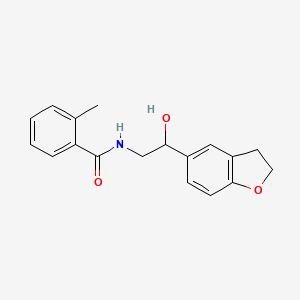

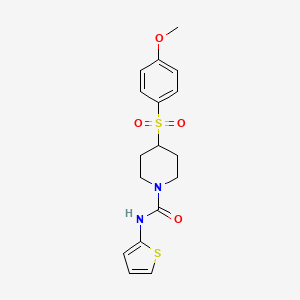

N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-2-methylbenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a derivative of 2,3-dihydrobenzofuran , a heterocyclic compound that contains a saturated five-membered oxygen heterocycle fused with a benzene ring .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as ethyl 3-(2,3-dihydrobenzofuran-5-yl)-2-propenoate have been synthesized through a two-step reaction .Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by 1H and 13C NMR, MS, FT-IR, and X-ray single crystal diffraction methods . Density functional theory calculations have been used to optimize the crystal structure .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied using various methods . For example, the crystal structure, intermolecular forces, and molecular electrostatic potential have been analyzed .科学的研究の応用

Synthesis and Characterization

- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide, a compound with a similar structure, has been synthesized and characterized using various spectroscopic methods, including 1H NMR, 13C NMR, IR, and GC-MS. Its structure was determined by X-ray analysis. The compound has an N,O-bidentate directing group, suitable for metal-catalyzed C–H bond functionalization reactions (Al Mamari & Al Lawati, 2019).

Antimicrobial Activity

- Dihydrobenzofurans containing carbomethoxy-ethenyl at 2-position and phenyl and hydroxyl at 3-position, synthesized by photochemical methods, were found to have moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. One compound in particular showed promising activity (Ravi, Selvam, & Swaminathan, 2012).

Antiangiogenic Activity

- Synthetic dihydrobenzofuran lignans, obtained through biomimetic oxidative dimerization and derivatization, were tested for antiangiogenic activity in the CAM assay. Certain enantiomers showed pronounced activity, highlighting the potential of these compounds in inhibiting angiogenesis (Apers et al., 2002).

Anticancer Potential

- A series of synthetic dihydrobenzofuran lignans, including the dimerization product of caffeic acid methyl ester, showed promising anticancer activity in vitro against leukemia and breast cancer cell lines. These compounds inhibit tubulin polymerization, indicating their potential as antimitotic and antitumor agents (Pieters et al., 1999).

Electrochemical Synthesis

- The electrochemical synthesis of 2,3-dihydrobenzofuran-3-ylacetic acids was achieved through a novel aryl radical generation and cyclization process, indicating the versatility of dihydrobenzofuran compounds in synthetic chemistry (Senboku, Michinishi, & Hara, 2011).

Antihypertensive Properties

- Some dihydrobenzofuran derivatives were synthesized and evaluated for antihypertensive activities, suggesting their potential use in treating high blood pressure (Turan-Zitouni, Demirayak, Erol, & Ozdemir, 1996).

将来の方向性

作用機序

Target of Action

Related compounds, such as benzofurans, have been shown to interact with human transporters for dopamine, norepinephrine, or serotonin (hdat, hnet, or hsert, respectively) .

Mode of Action

It’s worth noting that benzofurans generally have low hdat selectivity . This suggests that N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-2-methylbenzamide might interact with its targets in a similar manner.

Biochemical Pathways

Related compounds have been shown to inhibit lipid peroxidation in vitro and antagonize excitatory behavior coupled with peroxidative injury .

Result of Action

Related compounds have been shown to be extremely effective inhibitors of lipid peroxidation in vitro and antagonize excitatory behavior coupled with peroxidative injury .

特性

IUPAC Name |

N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-2-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO3/c1-12-4-2-3-5-15(12)18(21)19-11-16(20)13-6-7-17-14(10-13)8-9-22-17/h2-7,10,16,20H,8-9,11H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDGKIXYKJDTION-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NCC(C2=CC3=C(C=C2)OCC3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-oxo-2-phenyl-6-propyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2636274.png)

![(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-2-yl)methanone](/img/structure/B2636279.png)

![6-(Benzylthio)-3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2636280.png)

![2-(Benzo[d]isoxazol-3-yl)-1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)ethanone](/img/structure/B2636281.png)

![2-[7-(4-methoxyphenyl)-5-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B2636282.png)

![4-methyl-N-[2-[6-[(3-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide](/img/structure/B2636284.png)

![N-(5-chloro-2-methylphenyl)-2-(1,1-dioxido-4-phenyl-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2636286.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2636287.png)

![3-Bromo-2,5-bis(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2636288.png)